3-硫代吗啉酮,1-氧化物

描述

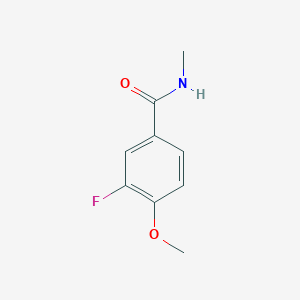

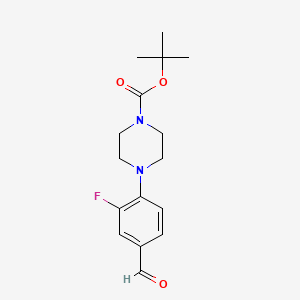

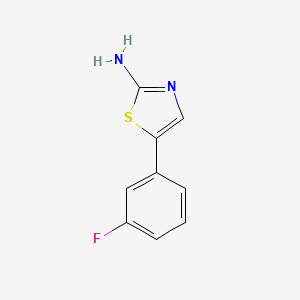

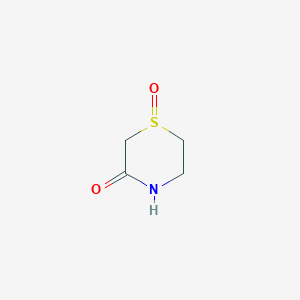

3-Thiomorpholinone, 1-oxide is a sulfur-containing heterocyclic compound that is part of the thiomorpholine family. Thiomorpholines are characterized by a six-membered ring containing both sulfur and nitrogen atoms. The 1-oxide designation indicates the presence of an oxygen atom double-bonded to the sulfur atom, which is a sulfoxide functional group. This group can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including medicinal chemistry and asymmetric synthesis.

Synthesis Analysis

The synthesis of thiomorpholine derivatives, including 3-thiomorpholinone, 1-oxide, has been explored in several studies. For instance, chiral nonracemic thiomorpholines have been synthesized from limonene or achiral alkenes using alpha-methylbenzylamine to control absolute stereochemistry . Additionally, a one-pot synthesis method has been developed for the creation of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives, which involves the use of 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide and different sulfonic acids . Another green and simple method for synthesizing thiomorpholine 1,1-dioxides is reported using a double Michael addition reaction catalyzed by boric acid/glycerol in water .

Molecular Structure Analysis

The molecular structure of thiomorpholine derivatives, including oxides, has been confirmed using various spectroscopic techniques. For example, the structures of novel 1,2,3-triazole derivatives of thiomorpholine 1,1-dioxide were confirmed by 1H NMR, 13C NMR, mass spectrometry, and elemental analysis . The stereochemistry of synthesized 1,4-thiazanes (thiamorpholines) and their derivatives was established from their 1H-NMR spectroscopic parameters .

Chemical Reactions Analysis

Thiomorpholine derivatives participate in a variety of chemical reactions. They have been used to generate sulfur ylides, which are applied in the asymmetric epoxidation of aldehydes, achieving excellent yields and selectivities . The double Michael addition reaction is another example where thiomorpholine 1,1-dioxides are prepared, demonstrating the versatility of these compounds in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine derivatives are influenced by their molecular structure, particularly the presence of the sulfoxide group. The sulfoxide group can enhance the solubility of these compounds in polar solvents and may affect their boiling points, melting points, and stability. The biological activity of these compounds, such as antibacterial activity and free radical scavenging ability, has been evaluated, with some derivatives showing potent activity . The solid-phase synthesis of thiomorpholin-3-ones has also been described, which allows for the creation of these compounds with high purity .

科学研究应用

合成和化学转化

- 交叉共轭二烯的合成:3-硫代吗啉酮,1-氧化物在合成功能化的1,3-二烯中发挥作用,这对于药物化学中的杂环骨架重塑至关重要(Farah et al., 2023)。

- 药物化学中的构建模块:它作为药物化学中的关键构建模块,在临床试验中使用类似物。它用于制备新型的双环硫代吗啉衍生物(Walker & Rogier, 2013)。

配合物形成和配体研究

- 与铬(III)卤化物形成的配合物:3-硫代吗啉酮,1-氧化物与CrX3•nH2O形成配合物,显示出独特的键合和结构特征。这些配合物被用于研究它们的光谱特性(Preti & Tosi, 1974)。

- 钯配合物反应:该化合物与钯化合物发生反应,形成PdCl2T2和PdBr2T2,有助于研究配体-金属相互作用和化合物稳定性(Di Filippo & Preti, 1969)。

生物学和药理学研究

- 抑制一氧化氮产生:对红树林内生真菌的研究表明,与3-硫代吗啉酮,1-氧化物相关的化合物可以抑制巨噬细胞中的一氧化氮产生,突显了其在研究炎症反应中的潜力(Cui et al., 2018)。

- SIN-1的细胞效应:与3-硫代吗啉酮,1-氧化物相关的3-吗啉基亚硝基脲已被研究其对血小板Ca2+处理和细胞信号通路的影响,为心血管和细胞生理学提供了见解(le Quan Sang et al., 2000; Mery et al., 1993)。

高级应用

- 荧光探针:使用氧化吗啉衍生物构建了一个用于谷胱甘肽测定的比率荧光探针,展示了3-硫代吗啉酮,1-氧化物在生物成像和细胞内监测中的应用(Liu et al., 2018)

安全和危害

Safety Data Sheets (SDS) for 3-Thiomorpholinone, 1-oxide provide information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

属性

IUPAC Name |

1-oxo-1,4-thiazinan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-4-3-8(7)2-1-5-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNKLPDOKOAQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611611 | |

| Record name | 1lambda~4~,4-Thiazinane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiomorpholinone, 1-oxide | |

CAS RN |

88620-29-5 | |

| Record name | 1lambda~4~,4-Thiazinane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1342454.png)